1-Ethynylcycloheptan-1-amine
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Overview
Description
1-Ethynylcycloheptan-1-amine is an organic compound characterized by the presence of an ethynyl group attached to a cycloheptane ring, which in turn is bonded to an amine group.
Preparation Methods
The synthesis of 1-Ethynylcycloheptan-1-amine can be achieved through several routes:
Reductive Amination: This method involves the reaction of cycloheptanone with ethynylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable cycloheptane derivative with ethynylamine
Transition Metal-Catalyzed Reactions: Modern synthetic methods may employ transition metal catalysts to facilitate the formation of the desired compound with high precision and efficiency.
Chemical Reactions Analysis
1-Ethynylcycloheptan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides or other electrophiles, forming substituted alkenes or alkanes.
Scientific Research Applications
1-Ethynylcycloheptan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications includes the development of novel drugs targeting specific molecular pathways.
Industry: The compound finds use in the production of polymers, catalysts, and other functional materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethynylcycloheptan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Ethynylcycloheptan-1-amine can be compared with other similar compounds:
Cycloheptanamine: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylcyclohexanamine: Similar structure but with a six-membered ring, leading to variations in chemical behavior and properties .
Cycloheptylamine: Another related compound without the ethynyl group, used in different contexts and applications .
Properties
Molecular Formula |
C9H15N |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-ethynylcycloheptan-1-amine |
InChI |
InChI=1S/C9H15N/c1-2-9(10)7-5-3-4-6-8-9/h1H,3-8,10H2 |
InChI Key |
DJSBRDCUNWJOSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCCC1)N |
Origin of Product |
United States |
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